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Compound of Interest

Compound Name: 4-(Z-Amino)-1-butanol

Cat. No.: B096056 Get Quote

<An In-depth Technical Guide to 4-Amino-1-butanol

A Note on Nomenclature: The query for "4-(Z-Amino)-1-butanol" contains a chemically

imprecise term. The "(Z)" designation in IUPAC nomenclature describes the stereochemistry of

substituents around a double bond, which is absent in the saturated alkyl chain of 4-Amino-1-

butanol. This guide will proceed under the scientifically supported assumption that the

compound of interest is 4-Amino-1-butanol (CAS No. 13325-10-5), a widely used and important

chemical intermediate.

Abstract
4-Amino-1-butanol, also known as 4-hydroxybutylamine, is a bifunctional primary alkanolamine

featuring both a terminal amine (-NH₂) and a primary alcohol (-OH) group. This unique

structure makes it a highly versatile molecular building block in organic synthesis, particularly in

the development of pharmaceuticals and specialty polymers.[1][2] Its role as a precursor to the

neurotransmitter γ-aminobutyric acid (GABA) further highlights its biological significance.[3]

This technical guide provides a comprehensive overview of 4-Amino-1-butanol, covering its

physicochemical properties, detailed spectroscopic analysis, prevalent synthesis

methodologies with comparative insights, and key applications in research and drug

development. The content is structured to provide researchers, scientists, and process

chemists with both foundational knowledge and actionable, field-proven protocols.
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4-Amino-1-butanol is a clear, colorless to light yellow, viscous liquid that is hygroscopic and air-

sensitive, often absorbing carbon dioxide from the atmosphere.[4][5] Its bifunctionality dictates

its physical properties, such as its high boiling point and miscibility with water.[5][6]

Molecular Structure
The fundamental structure consists of a four-carbon chain with an amino group at position 1

and a hydroxyl group at position 4.

Caption: Chemical Structure of 4-Amino-1-butanol.

Physicochemical Data Summary
The key physical and chemical properties are summarized below for quick reference.

Property Value Source(s)

CAS Number 13325-10-5 [1][2]

Molecular Formula C₄H₁₁NO [2]

Molecular Weight 89.14 g/mol [2][7]

Appearance
Clear colorless to slightly

yellow, viscous liquid
[1][4][6]

Melting Point 16-18 °C [5][6]

Boiling Point 206 °C (lit.) [5][6][8]

Density 0.967 g/mL at 25 °C (lit.) [5]

Refractive Index (n20/D) ~1.462 (lit.) [5]

Flash Point 104 °C (219.2 °F) - closed cup [9]

Water Solubility Miscible / Very Soluble [4][5]

Sensitivity Air Sensitive & Hygroscopic [5]
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A thorough understanding of the spectroscopic signature of 4-Amino-1-butanol is critical for

reaction monitoring and quality control.

¹H NMR Spectroscopy
The proton NMR spectrum provides unambiguous confirmation of the structure. In CDCl₃, the

following characteristic shifts are observed:

~3.65 ppm (triplet): Corresponds to the two protons on the carbon adjacent to the hydroxyl

group (-CH₂-OH).

~2.72 ppm (triplet): Assigned to the two protons on the carbon adjacent to the amino group (-

CH₂-NH₂).

~1.60 ppm & ~1.54 ppm (multiplets): These signals arise from the four protons of the two

central methylene groups (-CH₂-CH₂-).[10]

¹³C NMR Spectroscopy
The carbon NMR spectrum complements the proton data, showing four distinct signals

corresponding to the four unique carbon atoms in the molecule. Expected chemical shifts in

Chloroform-d are:

~62 ppm: Carbon attached to the hydroxyl group (C4).

~42 ppm: Carbon attached to the amino group (C1).

~33 ppm & ~28 ppm: The two central methylene carbons (C2 and C3).

IR Spectroscopy
Infrared spectroscopy is useful for identifying the key functional groups.

3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations. The broadness is due to

hydrogen bonding.

2850-2950 cm⁻¹: C-H stretching of the alkyl chain.

~1050 cm⁻¹: C-O stretching of the primary alcohol.[7][11]
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Mass Spectrometry
Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z = 89.[10][12] A

prominent base peak is typically seen at m/z = 30, corresponding to the fragmentation and

formation of the [CH₂=NH₂]⁺ ion, which is characteristic of primary amines.

Chapter 3: Synthesis Methodologies
The synthesis of 4-Amino-1-butanol can be achieved via several routes, each with distinct

advantages regarding starting material cost, scalability, and reaction conditions. Known

methods often start from different nitrogen-containing compounds like 4-hydroxyl nitriles or

involve the reduction of 4-halo butyronitriles.[13]

Route 1: Reductive Amination from But-2-ene-1,4-diol
This industrial method involves a two-step process: isomerization followed by reductive

amination.[14]

Isomerization: But-2-ene-1,4-diol is catalytically isomerized to a mixture of 4-

hydroxybutyraldehyde and its cyclic hemiacetal, 2-hydroxytetrahydrofuran. This step often

employs a specialized iridium-phosphine catalyst.[14]

Reductive Amination: The resulting aldehyde/hemiacetal mixture is then subjected to

aminative catalytic hydrogenation. This involves reacting the intermediate with ammonia in

the presence of a hydrogenation catalyst (e.g., Raney Nickel or a noble metal catalyst) under

hydrogen pressure.[14]

Causality: This route is advantageous for large-scale production as it starts from a readily

available diol. The reductive amination step is highly efficient for directly installing the primary

amine functionality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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